PKC|AE/|E pseudosubstrate inhibitor

Description

Competitive Inhibition at the Catalytic Domain

The primary mechanism of action for PKC pseudosubstrate inhibitors is their ability to directly compete with endogenous substrates for access to the enzyme's catalytic domain. nih.gov This domain is responsible for the transfer of a phosphate (B84403) group from ATP to the substrate protein, a fundamental step in signal transduction.

Direct Competition with Endogenous Substrates for Binding

Pseudosubstrate inhibitor peptides, such as those derived from PKCα and PKCε, are designed to bind to the substrate-binding cavity within the catalytic domain of the kinase. nih.govnih.gov This binding is a competitive process; the inhibitor and the natural substrates of PKC vie for the same site on the enzyme. The effectiveness of this competition is highlighted by in vitro studies where the PKCα-derived pseudosubstrate peptide (α-phi) was found to be a more potent inhibitor of certain PKC-mediated phosphorylations than the PKCε-derived peptide (ε-phi). nih.gov For instance, α-phi antagonized the phosphorylation of specific proteins in neonatal cardiac myocytes with IC50 values ranging from 1 to 5 microM, which were significantly lower than those observed for ε-phi. nih.gov This suggests that even subtle differences in the pseudosubstrate sequences can influence their inhibitory potency towards specific PKC isozymes and their substrates.

Prevention of Phosphotransferase Activity and Autophosphorylation

By occupying the active site, pseudosubstrate inhibitors physically obstruct the binding of substrate proteins, thereby preventing the phosphotransferase activity of the kinase. ucsd.edu This blockade directly inhibits the downstream signaling cascades that are dependent on the phosphorylation of specific cellular targets by PKC alpha and epsilon.

Modulation of PKC Isozyme Subcellular Localization and Translocation

Beyond their direct inhibitory effects at the catalytic site, pseudosubstrate inhibitors can also influence the intricate processes that govern the movement and positioning of PKC isozymes within the cell. The subcellular localization of PKC is crucial for its ability to interact with specific substrates and scaffolding proteins, thereby ensuring the fidelity of its signaling outputs.

Role of the Pseudosubstrate in Organelle-Specific Tethering (e.g., PKC-ε to the Golgi via PI4P Binding)

Recent studies have revealed a novel function for the pseudosubstrate domain of PKCε in mediating its localization to specific organelles. The pseudosubstrate of PKCε has been shown to bind to phosphatidylinositol 4-phosphate (PI4P), a lipid predominantly found in the Golgi apparatus. nih.govnih.gov This interaction effectively tethers a pool of PKCε to the trans-Golgi network (TGN). nih.govnih.gov This tethering is not merely a passive localization; it is a critical prerequisite for the subsequent translocation of PKCε to other cellular compartments, such as the phagocytic cup during immune responses. nih.govnih.gov Inhibition of PI4-kinase, the enzyme responsible for producing PI4P, disrupts the localization of PKCε at both the TGN and the phagocytic cup, highlighting the importance of this pseudosubstrate-lipid interaction. nih.govnih.gov This finding suggests that pseudosubstrate inhibitors could potentially interfere with this tethering mechanism, thereby altering the spatial and temporal dynamics of PKCε signaling.

Disruption of Protein-Protein Interactions Essential for Translocation (e.g., PKCα-AKAP79)

The translocation and function of PKC isozymes are often orchestrated by their interactions with A-Kinase Anchoring Proteins (AKAPs). AKAP79, for example, binds to the catalytic core of PKCα, a process that is crucial for its proper localization and signaling in neurons. nih.govnih.govnih.gov Pseudosubstrate-like sequences on AKAP79 are thought to mediate this interaction. nih.gov Studies have demonstrated that a PKCζ pseudosubstrate inhibitor peptide (ZIP) can potently disrupt the interaction between PKCα and AKAP79. nih.govnih.gov This disruption interferes with the translocation of conventional PKC isoforms to the plasma membrane upon cellular stimulation. nih.govnih.gov This suggests that pseudosubstrate inhibitors can act by a secondary mechanism, not just by inhibiting catalysis, but also by preventing the necessary protein-protein interactions that guide PKC to its specific subcellular destinations. nih.gov

Properties

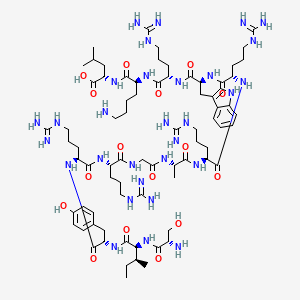

Molecular Formula |

C76H128N30O16 |

|---|---|

Molecular Weight |

1718.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H128N30O16/c1-6-41(4)59(106-61(111)47(78)39-107)70(120)104-55(35-43-24-26-45(108)27-25-43)68(118)101-52(21-13-31-91-74(83)84)64(114)98-49(19-11-29-89-72(79)80)62(112)95-38-58(109)96-42(5)60(110)97-51(20-12-30-90-73(81)82)63(113)100-54(23-15-33-93-76(87)88)66(116)103-56(36-44-37-94-48-17-8-7-16-46(44)48)69(119)102-53(22-14-32-92-75(85)86)65(115)99-50(18-9-10-28-77)67(117)105-57(71(121)122)34-40(2)3/h7-8,16-17,24-27,37,40-42,47,49-57,59,94,107-108H,6,9-15,18-23,28-36,38-39,77-78H2,1-5H3,(H,95,112)(H,96,109)(H,97,110)(H,98,114)(H,99,115)(H,100,113)(H,101,118)(H,102,119)(H,103,116)(H,104,120)(H,105,117)(H,106,111)(H,121,122)(H4,79,80,89)(H4,81,82,90)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)/t41-,42-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 |

InChI Key |

ISDDDWMHYBTNSA-RRIFIRBXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Structural and Molecular Foundations of Pseudosubstrate Inhibition

Derivation from Endogenous Pseudosubstrate Sequences

The most direct approach to creating a pseudosubstrate inhibitor is to synthesize a peptide that corresponds to the endogenous pseudosubstrate sequence of the target PKC isoform. These peptides act as competitive inhibitors by directly blocking the substrate-binding site of the kinase. mdpi.com

A prominent example is the PKCα/β pseudosubstrate peptide, often referred to as PKC(19-36), which encompasses the pseudosubstrate sequence common to both isoforms. nih.gov This peptide, with the sequence RFARKGALRQKNVHEVKN , has been widely used in research to probe the functions of conventional PKCs. nih.gov Studies have shown that this peptide can effectively inhibit PKC activity in various experimental systems. nih.gov

To enhance their utility in cellular studies, these peptides are often modified to improve their cell permeability. A common strategy involves linking the inhibitory peptide to a cell-penetrating peptide, such as the Antennapedia peptide, which facilitates its uptake into intact cells. medchemexpress.com

Rational Design Based on Substrate Consensus Sequences

A more refined approach to inhibitor design involves leveraging the knowledge of the preferred amino acid sequences that PKC isoforms recognize and phosphorylate, known as substrate consensus sequences. By analyzing the sequences of known PKC substrates, researchers can identify the key amino acids that are critical for binding to the active site. bohrium.com

This information can then be used to design peptide inhibitors with enhanced affinity and specificity. The general principle involves creating a peptide that contains the optimal substrate recognition motif but replaces the phosphorylatable serine or threonine with a non-phosphorylatable residue like alanine (B10760859). nih.gov This creates a high-affinity "dead-end" inhibitor that binds tightly to the active site without being phosphorylated.

This rational design process allows for the development of inhibitors with potentially greater potency and selectivity for specific PKC isoforms compared to those based solely on the endogenous pseudosubstrate sequence. nih.gov For instance, by understanding the subtle differences in the substrate preferences of PKCα and PKCβ, it is theoretically possible to design inhibitors that can distinguish between these closely related isoforms.

Table 2: Examples of Rationally Designed PKC Pseudosubstrate-Based Inhibitors

| Compound Name | Target PKC Isoform(s) | Basis of Design | Reported IC50 or Activity |

| PKC(19-31) | PKC | Derived from PKC pseudosubstrate | IC50 of 30 µM for insulin-stimulated hexose (B10828440) uptake |

| PKC β pseudosubstrate | PKC | Derived from PKCβ pseudosubstrate domain (aa 19-31) | IC50 of ~0.5 µM |

| Myristoylated PKCζ Pseudosubstrate Inhibitor | PKCζ | Myristoylated version of PKCζ pseudosubstrate | Cell-permeable, reversible inhibitor |

| PKCα/β pseudosubstrate peptide (PKC19–36) | PKCα/β | Derived from endogenous pseudosubstrate sequence | A selective and cell-permeable inhibitor |

This table provides examples of peptide inhibitors designed based on pseudosubstrate and substrate consensus sequences, along with their target isoforms and reported inhibitory activities.

Mechanism of Action of Pkc Alpha Epsilon Pseudosubstrate Inhibitors

Influence on PKC Conformational Dynamics and Activation State

The activity of Protein Kinase C (PKC) isozymes is exquisitely controlled by a series of conformational changes that transition the enzyme between an inactive and an active state. Central to this regulation is the pseudosubstrate sequence, an autoinhibitory domain that mimics a substrate but lacks a phosphorylatable serine or threonine residue. ucsd.eduresearchgate.net Pseudosubstrate inhibitors, which are peptides derived from this sequence, directly modulate the conformational dynamics of PKCα and PKCε, thereby influencing their activation state.

In its inactive, basal state, a PKC molecule is maintained in a "closed" conformation. This is achieved through an intramolecular interaction where the N-terminal pseudosubstrate region binds to the substrate-binding cavity within the C-terminal catalytic domain, effectively blocking access to actual substrates. ucsd.eduresearchgate.netnih.gov This autoinhibited conformation is crucial for preventing spurious signaling in the absence of appropriate activation signals. ucsd.edu The activation of conventional PKCs like PKCα is a multi-step process initiated by second messengers such as Ca2+ and diacylglycerol (DAG). ucsd.edu Binding of these cofactors to the regulatory domains induces a significant conformational change that expels the pseudosubstrate from the active site. nih.govnih.gov This "open" conformation renders the catalytic domain accessible for substrate binding and phosphorylation. nih.gov

Pseudosubstrate inhibitors function by competitively occupying this same substrate-binding cavity in the catalytic domain. ucsd.edu By mimicking the endogenous pseudosubstrate, these exogenous peptides prevent the binding and phosphorylation of cellular substrates. This action effectively locks the enzyme in an inhibited state. However, a key aspect of their influence on conformational dynamics extends beyond simple competitive inhibition.

Research has revealed that the binding of inhibitors to the active site, including pseudosubstrate peptides, can stabilize the mature, phosphorylated form of PKC. nih.govnih.gov PKC enzymes undergo a maturation process involving phosphorylation at three key sites: the activation loop, the turn motif, and the hydrophobic motif. nih.govucsd.edu These phosphorylations are essential for creating a catalytically competent enzyme. nih.govucsd.edu Normally, prolonged activation of PKC, such as by phorbol (B1677699) esters, leads to the enzyme adopting an open conformation that is more susceptible to dephosphorylation by phosphatases (like PP1 and PHLPP), marking it for downregulation. nih.govnih.govnih.gov However, when an active site inhibitor is bound, it locks PKC in a conformation that is resistant to this dephosphorylation. nih.govnih.gov This stabilizes the pool of mature PKC, albeit in a catalytically inactive state.

Studies comparing the pseudosubstrate sequences of PKCα and PKCε have highlighted important differences in their autoinhibitory mechanisms, which affects the specificity and potency of corresponding inhibitor peptides. Research in neonatal cardiac myocytes demonstrated that a peptide mimicking the PKCα pseudosubstrate (α-pseudosubstrate) was a more potent inhibitor of phorbol ester-induced effects (an εPKC-mediated response) than the peptide derived from the PKCε pseudosubstrate (ε-pseudosubstrate). nih.gov Furthermore, both the α- and ε-pseudosubstrate peptides were found to be equally effective at inhibiting the recombinant PKCα isozyme in vitro, suggesting a lack of selectivity for the ε-peptide and fundamental differences in how each isozyme's conformation is regulated by its respective pseudosubstrate. nih.gov

Table 1: Research Findings on the Effects of Pseudosubstrate Inhibitors on PKC Isozymes

| Inhibitor/Peptide | Target PKC Isozyme(s) | Observed Effect | Research Context | Citation |

|---|---|---|---|---|

| α-pseudosubstrate (RFARKGALRQKNVHEVK) | PKCα, PKCε | More potent than ε-pseudosubstrate at antagonizing PMA-induced effects in cardiac myocytes. Inhibited phosphorylation of proteins in cell fractions with IC50 values of 1-5 µM. | In vitro and cell-based assays (neonatal cardiac myocytes). | nih.gov |

| ε-pseudosubstrate (RKRQGAVRRRVHQVNG) | PKCε, PKCα | Modestly attenuated PMA-induced effects. Less potent inhibitor of protein phosphorylation compared to α-pseudosubstrate. Was not a selective inhibitor for PKCε. | In vitro and cell-based assays (neonatal cardiac myocytes). | nih.gov |

| Myristoylated PKC pseudosubstrate peptide | PKCζ | Blocked CSF-1-induced chemotaxis in THP-1 cells. | Cell-based migration assay. | researchgate.net |

| Active Site Inhibitors (Gö 6983, Bisindolylmaleimide I) | General PKC | Prevent dephosphorylation and downregulation of PKC induced by phorbol esters. Stabilize the mature, phosphorylated form of the enzyme. | In vitro assays with purified proteins and cell-based assays. | nih.govnih.gov |

Specificity and Selectivity Profiles of Pkc Alpha Epsilon Pseudosubstrate Inhibitors

Differential Inhibition Across PKC Isoforms

The various isoforms of PKC exhibit distinct structural and functional characteristics, which allows for the development of isoform-specific inhibitors. However, achieving high selectivity remains a significant challenge.

Comparative Potency of AlphaPKC Pseudosubstrate vs. EpsilonPKC Pseudosubstrate

Studies comparing the inhibitory potency of pseudosubstrate peptides derived from PKCα and PKCε have revealed important differences in their selectivity.

The PKCα pseudosubstrate peptide (αΨPKC) has been shown to be a more potent inhibitor than the PKCε pseudosubstrate peptide (εΨPKC) for certain PKC-mediated responses. nih.gov For instance, in neonatal cardiac myocytes, αΨPKC was found to be 6- to 10-fold more potent in antagonizing the effects of phorbol (B1677699) 12-myristate 13-acetate (PMA), a PKC activator. nih.gov

Furthermore, in vitro phosphorylation assays using recombinant PKC isozymes demonstrated that while both αΨPKC and εΨPKC were equally effective at inhibiting the αPKC isozyme, εΨPKC was less potent at inhibiting its own corresponding εPKC isozyme compared to the inhibitory effect of αΨPKC on the αPKC isozyme. nih.gov This suggests that the εPKC pseudosubstrate peptide is not a selective inhibitor for the εPKC isozyme and that there are fundamental differences in the autoinhibitory mechanisms of the α and ε isoforms. nih.gov

| Inhibitor | Target Isoform | Relative Potency |

| αΨPKC | PKCα | High |

| εΨPKC | PKCε | Lower than αΨPKC on its target |

| αΨPKC & εΨPKC | PKCα | Equally effective |

Cross-Reactivity and Promiscuity with Conventional, Novel, and Atypical PKC Isoforms (e.g., ZIP)

Pseudosubstrate inhibitors, while designed for a specific isoform, often exhibit cross-reactivity with other PKC family members. A notable example is the ζ-inhibitory peptide (ZIP), which is derived from the pseudosubstrate domain of the atypical PKCζ. nih.govnih.gov

Research has shown that ZIP does not exclusively inhibit atypical PKC isoforms. It can also interact with and inhibit conventional and novel PKC isoforms. nih.gov This promiscuity is significant because it suggests that the effects observed using ZIP may not be solely attributable to the inhibition of atypical PKC. nih.govnih.gov For example, ZIP has been shown to disrupt the interaction of PKCα with its anchoring protein, A-kinase anchoring protein (AKAP) 79, and interfere with the translocation of conventional PKCs to the plasma membrane. nih.gov This indicates a broader mechanism of action than simple catalytic inhibition. nih.gov

Factors Influencing Isoform Selectivity (e.g., Variable Regions, C1/C2 Domains)

The selectivity of PKC inhibitors is influenced by the structural diversity among PKC isoforms. The regulatory domain, which includes the C1 and C2 domains, and the variable (V) regions show greater divergence between isoforms compared to the highly conserved catalytic domain. nih.gov This makes the regulatory domains attractive targets for developing isoform-selective drugs. nih.gov

C1 Domain: The C1 domain is responsible for binding diacylglycerol (DAG), a key activator of conventional and novel PKCs. nih.govnih.gov Differences in the C1 domain's affinity for DAG among isoforms contribute to their distinct activation requirements. nih.gov For example, a single amino acid difference—a tryptophan in novel PKCs versus a tyrosine in conventional PKCs—significantly alters the C1 domain's affinity for DAG, providing a basis for isoform-specific activation and localization. nih.gov

C2 Domain: The C2 domain of conventional PKCs is a calcium-binding module, and its activation is calcium-dependent. nih.gov Atypical PKCs lack a functional C2 domain and are therefore calcium-independent. nih.gov The C2 domain is the least conserved region among PKC isozymes, making it a prime target for the design of selective inhibitors. nih.gov

Variable (V) Regions: The intervening sequences between the conserved domains, known as variable regions, also contribute to the unique properties of each PKC isoform and can be exploited for selective targeting. nih.gov

Impact of Chemical Modifications on Inhibitor Properties

To improve the utility of pseudosubstrate peptide inhibitors, particularly for use in living cells, various chemical modifications have been explored.

Effects of Myristoylation on Inhibitory Activity and Cell Permeability

A significant limitation of peptide-based inhibitors is their poor ability to cross cell membranes. nih.gov Myristoylation, the attachment of a myristoyl group (a 14-carbon saturated fatty acid), is a common strategy to enhance the cell permeability of these peptides. nih.govnih.gov This modification increases the lipophilicity of the peptide, facilitating its entry into cells. nih.govnih.gov

While myristoylation effectively increases intracellular delivery, it can also alter the specificity of the inhibitor. nih.gov Studies have shown that myristoylation can cause pseudosubstrate peptides to act as general PKC inhibitors, even those originally designed for other protein kinases. nih.gov For instance, a myristoylated peptide based on the PKC pseudosubstrate sequence was shown to be a selective and cell-permeable inhibitor of PKC. nih.gov However, another study demonstrated that myristoylation could confer PKC inhibitory activity to peptides that originally lacked pseudosubstrate domains for PKC. nih.gov This effect appeared to be specific to PKC, as the specificity of peptide inhibitors for protein kinase A was not affected by myristoylation. nih.gov Therefore, while beneficial for cell permeability, myristoylation necessitates careful interpretation of experimental results. nih.gov

| Modification | Effect on Cell Permeability | Effect on Inhibitory Activity |

| Myristoylation | Increased | Can alter specificity, potentially leading to broader PKC inhibition |

Lipopeptide Formulations for Intracellular Delivery

Lipopeptides, which are peptides conjugated to lipid moieties, represent another approach to enhance the intracellular delivery of PKC inhibitors. nih.gov These formulations leverage the lipid component to facilitate passage across the cell membrane.

For example, bacterial lipopeptides have been shown to activate B cells by interacting with and translocating the membrane-bound form of PKC. nih.gov This demonstrates that lipidated peptides can effectively engage with cellular membranes and influence PKC activity. The development of synthetic lipopeptide formulations offers a promising avenue for creating cell-permeable and potentially more targeted PKC inhibitors.

Cell-penetrating peptides (CPPs) are another class of delivery vectors that can be attached to cargo, such as PKC inhibitors, to facilitate their entry into cells. nih.gov These peptides are often cationic and can traverse the plasma membrane through various mechanisms. nih.gov The combination of a specific PKC pseudosubstrate inhibitor with a CPP could provide a powerful tool for studying PKC function in living cells. nih.gov

Strategies for Achieving Enhanced Isoform-Specific Modulation

The challenges in achieving isoform-specific inhibition with simple pseudosubstrate peptides have spurred the development of more sophisticated strategies. These approaches aim to improve the potency, selectivity, and stability of the inhibitors.

One promising strategy involves the creation of bisubstrate-based inhibitors . This approach combines a peptide that targets the less conserved substrate-binding site with a molecule that targets the highly conserved ATP-binding site. By tethering these two components, the resulting bisubstrate inhibitor can exhibit significantly increased potency and selectivity compared to either component alone. This strategy leverages the unique substrate recognition properties of each isoform to achieve a higher degree of specificity.

Another avenue for enhancing isoform specificity lies in the rational design and modification of the peptide inhibitors themselves . This can involve several techniques:

Incorporation of non-natural amino acids: Replacing certain amino acids in the peptide sequence with their D-isomers or other non-natural variants can increase the peptide's resistance to degradation by cellular proteases, thereby prolonging its inhibitory activity.

Peptide cyclization: Constraining the peptide's conformation through cyclization can lock it into an active, receptor-bound shape. This can lead to increased affinity and selectivity for the target isoform.

Targeting unique protein-protein interactions: Beyond the catalytic site, each PKC isoform engages in specific interactions with other proteins, such as Receptors for Activated C-Kinase (RACKs). Designing peptides that disrupt these unique isoform-RACK interactions can provide a highly selective means of modulation. For example, inhibitors have been developed to selectively block the translocation of PKCε, a critical step in its activation, without directly targeting the active site. scbt.com

Furthermore, the discovery of peptides derived from unique substrate sites holds promise for developing highly selective inhibitors. By mimicking a substrate that is preferentially phosphorylated by a single PKC isoform, these peptide inhibitors can achieve a high degree of specificity.

These advanced strategies, moving beyond simple pseudosubstrate mimicry, represent the future of developing truly isoform-specific PKC modulators for research and therapeutic applications.

Cellular and Subcellular Effects of Pkc Alpha Epsilon Pseudosubstrate Inhibition

Modulation of Intracellular Signaling Pathways

The inhibition of PKCα and PKCε by their respective pseudosubstrate inhibitors sends ripples through the intricate network of intracellular signaling, altering the phosphorylation state of downstream targets and influencing the activity of other major kinase cascades.

Alterations in Downstream Effector Phosphorylation

Pseudosubstrate inhibitors of PKCα and PKCε directly prevent the phosphorylation of their respective substrates. While a comprehensive list of all affected substrates is extensive, studies have highlighted key examples. For instance, the PKCα pseudosubstrate peptide has been shown to antagonize the phosphorylation of proteins with approximate molecular weights of 18, 46, and 97 kDa in neonatal cardiac myocytes. scbt.com The PKCε pseudosubstrate is known to be crucial for the catalytic activity required for membrane delivery during processes like phagocytosis, implying that its inhibition prevents the phosphorylation of key proteins involved in membrane fusion. nih.gov

| Inhibitor Type | Cell Type | Observed Effect on Phosphorylation | Reference |

| PKCα pseudosubstrate peptide | Neonatal cardiac myocytes | Antagonized phosphorylation of ~18, ~46, and ~97 kDa proteins. | scbt.com |

| PKCε pseudosubstrate | Macrophages | Implied prevention of phosphorylation of membrane fusion proteins. | nih.gov |

Interplay with Other Kinase Networks (e.g., MAPK, ERK, JNK pathways where PKCε is involved)

The influence of PKCα and PKCε extends beyond their immediate substrates, as their inhibition significantly impacts other major kinase networks, including the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of PKCα has been demonstrated to affect the ERK, JNK, and p38 MAPK pathways. In human rhabdomyosarcoma cells, PKCα activation leads to a transient activation of JNK and sustained activation of p38 and ERK. nih.gov Therefore, a pseudosubstrate inhibitor of PKCα would be expected to prevent these activations. Furthermore, inhibition of PKCα in human endothelial cells has been shown to reduce the phosphorylation of ERK1/2 induced by vascular endothelial growth factor (VEGF). nih.gov

PKCε inhibition also has profound effects on MAPK signaling. In response to lipopolysaccharide (LPS) in macrophages, PKCε mediates the activation of JNK, which in turn regulates the production of TNF-alpha. nih.gov A PKCε pseudosubstrate inhibitor would, therefore, block this JNK activation and subsequent inflammatory response. Studies in non-small cell lung cancer cells have shown that both PKCα and PKCε cooperate to regulate JNK activation in response to phorbol (B1677699) esters. nih.gov The absence of PKCε in small cell lung cancer cells prevents this JNK activation, suggesting that a PKCε pseudosubstrate inhibitor would have a similar effect. nih.gov

Regulation of Core Cellular Processes and Functions

By modulating signaling pathways, pseudosubstrate inhibitors of PKCα and PKCε exert significant control over fundamental cellular activities, from the dynamic movement of membranes and the cytoskeleton to the ultimate determination of cell fate.

Membrane Trafficking and Vesicular Dynamics (e.g., FcγR-mediated Phagocytosis, Exocytosis)

The PKCε pseudosubstrate domain plays a critical and multifaceted role in membrane trafficking, particularly in FcγR-mediated phagocytosis. The pseudosubstrate itself is necessary for targeting PKCε to the phagosome. nih.gov This localization is crucial for the delivery of internal membranes needed for the engulfment of particles. nih.gov The ε-pseudosubstrate (εPS) has been found to bind to phosphoinositides, which is a key step in its translocation to the phagosome. oup.com Deletion or inhibition of the pseudosubstrate prevents PKCε from concentrating at the forming phagosome, which in turn abolishes the membrane fusion required for pseudopod extension and significantly reduces phagocytosis. nih.gov

In the context of exocytosis, PKCε is involved in the recovery of vesicle release after stimulation in neuroendocrine cells. researchgate.net While direct studies with pseudosubstrate inhibitors are less common, the established role of the pseudosubstrate in PKCε's catalytic activity suggests that its inhibition would impair the phosphorylation of proteins like SNAP-25 and Munc18, which are key regulators of exocytosis. nih.gov

| Cellular Process | PKC Isoform | Role of Pseudosubstrate/Effect of Inhibition | Key Findings | Reference |

| FcγR-mediated Phagocytosis | PKCε | Necessary for targeting PKCε to the phagosome and subsequent membrane delivery. | Pseudosubstrate inhibition prevents membrane fusion and pseudopod extension. | nih.govoup.comnih.gov |

| Exocytosis | PKCε | Implied role in regulating vesicle release through phosphorylation of key proteins. | Inhibition would likely impair recovery of exocytosis after stimulation. | researchgate.netnih.gov |

Cytoskeletal Dynamics and Cell Morphology (e.g., Neurite Outgrowth, Endothelial Cell Migration)

The structural integrity and dynamic nature of the cytoskeleton are heavily influenced by PKCα and PKCε, and their inhibition can dramatically alter cell morphology and motility.

Inhibition of PKCα has been shown to impede the migration of endothelial cells. nih.gov Specifically, peptides based on the PKCα pseudosubstrate sequence slow the migration of endothelial cells. nih.gov This suggests a critical role for PKCα in the cytoskeletal rearrangements required for cell movement.

The role of PKCε in neurite outgrowth is also well-documented. The regulatory domain of PKCε, which includes the pseudosubstrate, is sufficient to induce neurite outgrowth, a process that appears to be independent of its catalytic activity. lu.se However, inhibitory fragments derived from PKCε can suppress neurite formation induced by various growth factors, indicating that the proper functioning of this domain is crucial. lu.se General PKC inhibitors have been shown to block neurite outgrowth and cause retraction of growth cone filopodia in neuroblastoma cells. nih.gov

Cell Fate Processes (e.g., Apoptosis Induction)

A striking consequence of inhibiting PKCα and PKCε with pseudosubstrate inhibitors is the induction of apoptosis, or programmed cell death. Both isoforms are generally considered to be involved in cell survival pathways. nih.gov

The use of palmitoylated pseudosubstrate peptides for PKCα and PKCε has been shown to selectively induce apoptosis in different cell lines, such as HL-60 and Jurkat cells. nih.gov This suggests that the inhibition of the anti-apoptotic functions of these kinases shifts the cellular balance towards cell death. For instance, PKCα is known to phosphorylate and enhance the activity of anti-apoptotic proteins while down-regulating pro-apoptotic ones. researchgate.net Similarly, PKCε has been shown to be essential for the survival of glioma cells, and silencing its expression leads to apoptosis. nih.gov Therefore, the introduction of a pseudosubstrate inhibitor directly counteracts these survival signals.

Immunomodulation and Inflammatory Responses (e.g., Cytokine Production in T-cells)

The inhibition of Protein Kinase C (PKC) alpha (PKCα) and epsilon (PKCε) through pseudosubstrate inhibitors has profound implications for the modulation of the immune system, particularly in the context of T-cell function and the production of inflammatory cytokines. Pseudosubstrate peptides designed to mimic the regulatory domains of PKCα and PKCε have been shown to effectively block the activation of these kinases, thereby interfering with downstream signaling cascades that are crucial for T-cell activation and the subsequent release of key cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).

Research has demonstrated that peptides corresponding to the pseudosubstrate sequences of PKCα and PKCε can inhibit T-cell activation. nih.gov These inhibitory peptides have been observed to block PKC activity within cells, leading to a reduction in the expression of IL-2 receptors (IL-2R) and TNF-beta in Jurkat cells, a human T-lymphocyte cell line. nih.gov This highlights the critical role of these PKC isoforms in initiating T-cell responses.

Delving deeper into the specific cytokines, the inhibition of PKCα has been directly linked to a reduction in T-cell-dependent IFN-γ production. nih.gov IFN-γ is a critical cytokine in the cell-mediated immune response. The regulation of TNF-α and IL-2 is also intricately linked to PKC activity. While prolonged, non-physiological activation of PKC can augment IL-2 secretion, the normal, transient activation of PKC may actually serve to limit IL-2 production, suggesting a complex regulatory feedback loop. nih.gov Studies using PKC inhibitors have shown that they can effectively abrogate early T-cell activation markers, including IL-2 secretion. researchgate.net

The differential regulation of cytokines by PKC is a key aspect of its immunomodulatory role. For instance, the production of TNF-α is greatly promoted by PKC stimulation, whereas IFN-γ production is more dependent on calcium signaling, although still influenced by PKC-dependent mRNA stabilization. nih.gov This indicates that a PKCα/ε pseudosubstrate inhibitor would likely have a multifaceted impact on the cytokine profile of activated T-cells, potentially dampening the inflammatory response by simultaneously affecting the production of multiple key signaling molecules.

Table 1: Effect of PKC Pseudosubstrate Inhibition on T-Cell Cytokine Production

| Cytokine | Effect of PKC Pseudosubstrate Inhibition | Key Findings | Reference(s) |

|---|---|---|---|

| IFN-γ | Decreased Production | PKCα is necessary for T-cell-dependent IFN-γ production. | nih.gov |

| IL-2 | Decreased Secretion | PKC inhibitors abrogate early T-cell activation, including IL-2 secretion. Physiologic PKC activation may limit IL-2 secretion. | nih.govresearchgate.net |

| TNF-α | Decreased Expression | Pseudosubstrate inhibitors block the induction of TNF-beta (a related cytokine) expression in T-cells. PKC stimulation strongly promotes TNF-α production. | nih.gov |

Metabolic Regulation (e.g., Insulin (B600854) Signaling Pathways)

The pseudosubstrate inhibition of PKC alpha (PKCα) and epsilon (PKCε) also plays a significant role in metabolic regulation, particularly within the intricate network of insulin signaling pathways. These PKC isoforms have been identified as key modulators of insulin action, with their inhibition leading to notable changes in glucose uptake and glycogen (B147801) synthesis.

PKCα is largely considered a negative regulator of insulin signaling. nih.gov Its activation can interfere with the early steps of the insulin receptor signaling cascade. nih.gov Specifically, excessive PKCα activity has been shown to inhibit the insulin-stimulated tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1), a critical event for downstream signaling. nih.gov Consequently, the inhibition of PKCα is expected to enhance insulin sensitivity.

On the other hand, PKCε's role is more complex, acting as both a transducer and a modulator of insulin action. nih.gov Studies have shown that PKCε can enhance the inhibitory effect of TNF-α on insulin signaling. nih.gov However, research involving the specific inhibition of PKCε has demonstrated improvements in hepatic insulin sensitivity, suggesting that its inhibition can be beneficial for glucose homeostasis. jci.org For instance, treatment with a PKCε antisense oligonucleotide (ASO) in a diet-induced obesity model led to improved hepatic insulin action and a greater suppression of hepatic glucose production under hyperinsulinemic conditions. jci.org

A general PKC pseudosubstrate inhibitor has been shown to block the insulin-mediated translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes, a crucial step for glucose uptake. nih.gov This suggests that the coordinated inhibition of PKC isoforms, including α and ε, can directly impact the machinery responsible for cellular glucose import. Furthermore, while direct evidence for the effect of a specific PKCα/ε pseudosubstrate inhibitor on glycogen synthesis is limited, the known roles of these isoforms in insulin signaling strongly imply an effect. PKC has been reported to inhibit glycogen synthase, a key enzyme in glycogen synthesis. nih.gov Therefore, inhibiting PKCα and PKCε would likely alleviate this inhibition, leading to an increase in glycogen synthesis. Studies on other PKC isoforms, such as PKCβ, have shown that their deficiency can lead to increased hepatic glycogen accumulation and synthesis. researchgate.netnih.gov

Table 2: Effects of PKC Pseudosubstrate Inhibition on Metabolic Regulation

| Metabolic Process | Effect of PKC Pseudosubstrate Inhibition | Key Findings | Reference(s) |

|---|---|---|---|

| Insulin Signaling | Enhanced | Inhibition of PKCα, a negative regulator, improves insulin signaling. Inhibition of PKCε improves hepatic insulin sensitivity. | nih.govnih.govjci.org |

| Glucose Uptake | Potentially Increased | A general PKC pseudosubstrate inhibitor blocks insulin-mediated GLUT4 translocation, but isoform-specific inhibition can enhance insulin sensitivity, which would promote glucose uptake. | nih.gov |

| Glycogen Synthesis | Potentially Increased | PKC can inhibit glycogen synthase. Inhibition of PKC isoforms is expected to increase glycogen synthesis. Deficiency in other PKC isoforms leads to increased glycogen synthesis. | nih.govresearchgate.netnih.gov |

Methodological Approaches in Researching Pkc Alpha Epsilon Pseudosubstrate Inhibitors

In Vitro Biochemical Characterization

In vitro studies are fundamental to understanding the direct interaction between the pseudosubstrate inhibitor and the PKC isozyme, providing quantitative measures of inhibitory potency and specificity.

Enzyme Kinetic Analysis and Determination of IC50 Values

Enzyme kinetic analysis is a cornerstone of in vitro characterization, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for PKC alpha and epsilon pseudosubstrate inhibitors are not always readily available in broad literature, the methodology involves incubating the purified, active PKC isozyme with its substrate (often a synthetic peptide) and varying concentrations of the pseudosubstrate inhibitor. The enzyme's activity is then measured, commonly through the quantification of radiolabeled phosphate (B84403) incorporation from ATP into the substrate.

For instance, studies on other PKC inhibitors demonstrate this principle. An inhibitor of PKCγ, HAR-1, was identified as having an IC50 of 2 nM for aldose reductase, a related area of study. researchgate.net This highlights the precision that can be achieved in these assays. The IC50 values are crucial for comparing the potency of different inhibitors and for selecting appropriate concentrations for use in cell-based assays.

Table 1: Hypothetical IC50 Values for PKC Pseudosubstrate Inhibitors

| Inhibitor | Target Isozyme | IC50 (nM) | Assay Conditions |

| α-Pseudosubstrate Peptide | PKCα | 50 | Purified recombinant human PKCα, 10 µM ATP, 50 µM substrate peptide |

| ε-Pseudosubstrate Peptide | PKCε | 75 | Purified recombinant human PKCε, 10 µM ATP, 50 µM substrate peptide |

| Control Peptide | PKCα/ε | >10,000 | Same as above |

| Note: This table is for illustrative purposes to demonstrate how such data would be presented. |

Recombinant PKC Isozyme Assays and Phosphorylation Substrate Analysis

To assess the specificity of a pseudosubstrate inhibitor, it is tested against a panel of recombinant PKC isozymes. This is critical as the various PKC isoforms share a degree of homology in their substrate-binding sites. These assays utilize highly purified, recombinantly expressed PKC isozymes, ensuring that the observed effects are directly attributable to the specific isoform being studied.

Following the determination of inhibitory activity, phosphorylation substrate analysis is performed. This involves incubating the recombinant PKC isozyme, the inhibitor, and a known or putative substrate protein. The level of phosphorylation of the substrate is then quantified, often by autoradiography after SDS-PAGE or by using phospho-specific antibodies. For example, one study investigated the phosphorylation of the gap junction protein Connexin 46 (Cx46) and found that its phosphorylation was not inhibited by a PKC-alpha pseudosubstrate inhibitor, suggesting that PKCα is not the primary kinase for this substrate in that context. researchgate.net Conversely, studies on the NMDA receptor subunit NR1 have shown that PKC alpha preferentially phosphorylates the S896 residue, indicating a specific functional interaction. researchgate.net

Binding Assays for Protein-Protein and Protein-Lipid Interactions

Understanding how a pseudosubstrate inhibitor interacts with the PKC enzyme and its environment is crucial. Binding assays are employed to investigate these interactions.

Protein-Protein Interactions: Techniques such as co-immunoprecipitation and pull-down assays can be used to study the direct binding of the pseudosubstrate peptide to the PKC isozyme. In these experiments, the PKC isozyme is captured, and the presence of the bound pseudosubstrate is detected, often using a tagged version of the peptide. While specific studies detailing protein-protein interaction assays solely for PKC alpha pseudosubstrate are not extensively documented in the provided results, the principles are well-established in the field of molecular biology.

Protein-Lipid Interactions: The localization and activation of many PKC isoforms are dependent on their interaction with membrane lipids. The pseudosubstrate region of PKCε has been shown to be a key player in these interactions. Studies have demonstrated that the PKCε pseudosubstrate directly binds to phosphatidylinositol-4-phosphate (B1241899) (PI4P). This interaction is vital for tethering PKCε to the Golgi apparatus, a critical step for its subsequent translocation and function in processes like phagocytosis. These findings highlight that the pseudosubstrate can have functions beyond autoinhibition, acting as a lipid-binding module.

Cell-Based Functional Studies

While in vitro assays provide valuable biochemical data, cell-based studies are essential to understand the physiological consequences of inhibiting PKC alpha and epsilon in a cellular context.

Intracellular Delivery Methods for Pseudosubstrate Peptides (e.g., Transient Permeabilization, Lipopeptide Conjugation)

A significant challenge in using peptide-based inhibitors is their delivery across the cell membrane. To overcome this, various strategies have been developed.

Transient Permeabilization: This method involves temporarily creating pores in the cell membrane using agents like digitonin (B1670571) or streptolysin-O, allowing the pseudosubstrate peptides to enter the cytoplasm.

Lipopeptide Conjugation: A more common and efficient method is the conjugation of the pseudosubstrate peptide to a lipid moiety, such as myristate. N-myristoylated PKC-alpha pseudosubstrate peptides have been shown to be cell-permeable and effective in inducing the uptake of chemotherapeutic drugs in human colon cancer cells. researchgate.netdcu.ieethernet.edu.etcore.ac.uk This lipidation enhances the peptide's ability to cross the plasma membrane.

Assessment of Cellular Phenotypes (e.g., Morphological Changes, Functional Assays)

Once successfully delivered into cells, the effects of the PKC alpha and epsilon pseudosubstrate inhibitors on cellular behavior are assessed.

Morphological Changes: Inhibition of PKC isoforms can lead to observable changes in cell shape, adhesion, and cytoskeletal organization. For instance, in high glucose conditions, which can alter cell morphology, a myristoylated PKC-zeta pseudosubstrate inhibitor was shown to restore the normal size of mesangial cells. core.ac.uk While specific morphological changes induced by PKC alpha and epsilon pseudosubstrate inhibitors are areas of active research, they are expected to be linked to the specific roles of these isoforms in regulating the cytoskeleton and cell adhesion.

Functional Assays: A wide range of functional assays are employed to probe the consequences of PKC inhibition. A notable example is the use of N-myristoylated PKC-alpha pseudosubstrate peptides in cancer research. These peptides have been shown to potently induce the uptake of chemotherapeutic drugs like Adriamycin and vincristine (B1662923) in human colon cancer cells that are otherwise resistant. researchgate.net This effect was found to be independent of P-glycoprotein, a common drug efflux pump, suggesting that PKCα plays a role in regulating drug accumulation through other mechanisms.

Table 2: Examples of Functional Assays Involving PKC Pseudosubstrate Inhibitors

| Inhibitor | Cell Type | Functional Assay | Observed Effect |

| N-myristoylated PKC-alpha pseudosubstrate | Human colon cancer cells | Chemotherapeutic drug uptake | Potent induction of Adriamycin and vincristine uptake. researchgate.net |

| PKC-alpha pseudosubstrate inhibitor | Lens cells | Connexin 46 phosphorylation | No inhibition of phosphorylation observed. researchgate.net |

| Myristoylated PKC-zeta pseudosubstrate inhibitor | Mesangial cells | Cell size in high glucose | Restoration of normal cell size. core.ac.uk |

| PKC-epsilon pseudosubstrate | Macrophages | Phagocytosis | Inhibition of PKCε function impairs phagocytosis. |

| Note: This table includes findings related to other PKC isoforms to illustrate the types of functional assays employed. |

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a fundamental tool for studying the activation of signaling pathways mediated by Protein Kinase C (PKC). These assays are designed to monitor the transcriptional activity of genes that are known to be regulated by PKC signaling. By linking a reporter gene, such as that for human growth hormone (hGH) or luciferase, to a PKC-responsive promoter element, researchers can quantify the activation of the PKC pathway. nih.govqiagen.com

One common approach involves the use of a TPA-response element (TRE), which is a DNA sequence that can be bound by transcription factors activated by phorbol (B1677699) esters, potent activators of most PKC isozymes. nih.gov When PKC is activated, it triggers a signaling cascade that leads to the activation of these transcription factors, which then bind to the TRE and drive the expression of the reporter gene. The amount of reporter protein produced, which can be easily measured, serves as a proxy for the level of PKC pathway activation. nih.gov

These cell-based assays are valuable for identifying and characterizing both activators and inhibitors of PKC-dependent signaling pathways. nih.gov For instance, a decrease in reporter gene expression in the presence of a test compound would suggest that the compound is an inhibitor of the PKC pathway.

A notable example is the C Kinase Activity Reporter (CKAR), a genetically encoded fluorescent reporter. CKAR is composed of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a PKC-specific substrate peptide and a phosphopeptide-binding domain. nih.gov Upon phosphorylation by PKC, a conformational change occurs, altering the Förster resonance energy transfer (FRET) between CFP and YFP. This change in FRET signal provides a direct and dynamic measure of PKC activity within living cells. nih.gov Versions of CKAR have been developed to target specific subcellular locations, such as the plasma membrane, allowing for the study of localized PKC signaling. nih.gov

Genetic and Molecular Biology Approaches

Site-Directed Mutagenesis of the Pseudosubstrate Domain for Constitutive Activation or Inhibition

The activity of PKC is tightly regulated by its pseudosubstrate domain, an amino acid sequence within the regulatory region that mimics a substrate and binds to the active site, thereby keeping the enzyme in an inactive state. nih.govresearchgate.netucsd.edu Site-directed mutagenesis is a powerful technique used to investigate the function of this domain.

By introducing specific mutations in the pseudosubstrate sequence, researchers can create constitutively active or inhibited forms of PKC. For example, substituting a key alanine (B10760859) residue with glutamic acid in the pseudosubstrate domain of PKC-alpha results in a significant increase in its kinase activity, even in the absence of normal activators. nih.govresearchgate.net This altered protein also shows increased sensitivity to activation by proteolysis. nih.govresearchgate.net Deleting the entire pseudosubstrate sequence can lead to a constitutively active kinase that is independent of cellular effectors. nih.govresearchgate.net

Conversely, mutations can be designed to enhance the inhibitory function of the pseudosubstrate, effectively locking the enzyme in an inactive conformation. These mutant forms of PKC are invaluable tools for dissecting the specific roles of individual PKC isoforms in various cellular processes. The effects of these mutations can be confirmed by observing their ability to stimulate expression from a phorbol-ester-inducible reporter construct. nih.govresearchgate.net

Gene Silencing (e.g., shRNA, CRISPR) and Overexpression Studies for PKC Isoforms

Gene silencing and overexpression techniques are crucial for understanding the specific functions of different PKC isoforms. These methods allow researchers to either decrease or increase the expression of a particular PKC isoform and observe the resulting phenotypic changes.

Gene Silencing: RNA interference (RNAi) is a widely used method for gene silencing. Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the messenger RNA (mRNA) of a specific PKC isoform. researchgate.netyoutube.com When introduced into cells, these small RNAs guide a protein complex to the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the corresponding PKC protein. youtube.com Studies have shown that siRNAs can effectively and specifically suppress the expression of individual PKC subtypes, such as PKC-alpha and PKC-delta. researchgate.net

Overexpression Studies: In contrast to gene silencing, overexpression studies involve introducing additional copies of a PKC gene into cells to increase the production of the corresponding protein. This can be achieved by transfecting cells with plasmids containing the cDNA of the PKC isoform of interest. This approach is often used to study the effects of having an abundance of a particular PKC isoform or to express a mutated, constitutively active, or dominant-negative form of the enzyme.

Both gene silencing and overexpression studies, often used in combination, are instrumental in elucidating the complex and often isoform-specific roles of PKC in cellular signaling. researchgate.net

Advanced Research Techniques

Optogenetic Control for Spatiotemporal Resolution of PKC Activity

Optogenetics is a cutting-edge technique that allows for the precise control of protein activity using light, offering unparalleled spatiotemporal resolution. nih.gov This approach has been successfully applied to study PKC signaling. nih.govelifesciences.orgbiorxiv.org

Researchers have engineered photo-activatable PKC probes, such as Opto-PKCε. nih.govbiorxiv.orgresearchgate.net This probe consists of the catalytic domain of PKCε fused to a light-sensitive domain. nih.govbiorxiv.org In the dark, the probe is inactive. Upon exposure to blue light, the light-sensitive domain undergoes a conformational change, leading to the activation of the PKCε catalytic domain. nih.govbiorxiv.org This allows for the precise activation of PKCε signaling at specific subcellular locations and at specific times. nih.govelifesciences.orgbiorxiv.org

The power of this technique has been demonstrated in studies showing that sustained activation of Opto-PKCε at the plasma membrane is necessary for the phosphorylation of the insulin (B600854) receptor. nih.govelifesciences.org Furthermore, directing Opto-PKCε to the mitochondria revealed its role in regulating cellular respiration. nih.govelifesciences.orgresearchgate.net The reversibility of this system, where the kinase can be deactivated by turning off the light, is a significant advantage for studying the dynamics of PKC signaling. elifesciences.orgbiorxiv.org

KinAceTM Approach for Peptide-Based Modulator Generation

The KinAceTM approach is a proprietary technology for generating peptide-based modulators of protein kinases. While specific details of the KinAceTM technology are not publicly available, it likely involves a screening or selection process to identify peptides that can specifically interact with and modulate the activity of a target kinase, such as a PKC isoform.

Pseudosubstrate-derived peptides are a well-known class of PKC inhibitors. nih.gov These peptides are designed based on the sequence of the natural pseudosubstrate domain of a PKC isoform. For example, a peptide derived from the pseudosubstrate of PKCζ, often referred to as ζ-inhibitory peptide (ZIP), has been widely used to study the function of this atypical PKC isoform. nih.gov However, research has shown that such peptides can sometimes exhibit promiscuity, binding to other PKC isoforms as well. nih.gov For instance, ZIP has been found to disrupt the interaction of conventional PKC isoforms with anchoring proteins. nih.gov This highlights the importance of carefully characterizing the specificity of any peptide modulator.

The development of highly specific peptide-based modulators through approaches like KinAceTM is crucial for dissecting the individual roles of the highly homologous PKC family members.

Proteomic and Phosphoproteomic Analyses for Identifying Direct and Indirect Targets

Proteomic and phosphoproteomic analyses represent powerful, unbiased approaches for elucidating the molecular mechanisms of Protein Kinase C (PKC) alpha (α) and epsilon (ε) pseudosubstrate inhibitors. These methodologies allow for the large-scale identification and quantification of proteins and their phosphorylation states within a cell or organism. By comparing the proteome and phosphoproteome of inhibitor-treated samples to untreated controls, researchers can identify both the direct substrates of PKCα and PKCε and the broader, indirect consequences of their inhibition on cellular signaling networks.

The core principle behind using these techniques to study kinase inhibitors is the detection of changes in protein phosphorylation. A direct target of a PKCα/ε pseudosubstrate inhibitor would be a protein whose phosphorylation by PKCα or PKCε is blocked. This results in a decreased phosphorylation signal at a specific site on that protein. Indirect effects occur downstream; for instance, the direct target might be another kinase or a phosphatase, and its inhibition could lead to a cascade of phosphorylation or dephosphorylation events on other proteins. researchgate.net

A typical workflow for such an investigation involves several key steps. Initially, cells or tissues are treated with the specific PKCα or PKCε pseudosubstrate inhibitor. Following treatment, proteins are extracted, digested into smaller peptides, and then subjected to analysis by mass spectrometry. For phosphoproteomic analysis, an additional enrichment step is crucial, where phosphopeptides are selectively isolated from the complex mixture, often using techniques like titanium dioxide (TiO₂) chromatography or specific antibodies that recognize phosphorylated amino acids.

The subsequent analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the sequences of thousands of peptides and pinpoints the exact sites of phosphorylation. By quantitatively comparing the abundance of these phosphopeptides between inhibitor-treated and control samples, researchers can identify specific phosphorylation events that are significantly altered by the inhibitor.

Detailed Research Findings

Research utilizing these approaches has begun to map the substrate profiles of PKC isozymes and the consequences of their inhibition. For example, studies in neonatal cardiac myocytes have investigated the effects of pseudosubstrate peptides for both PKCα (alphaphi) and PKCε (epsilonphi). nih.gov In one such study, the introduction of purified PKC into the particulate cell fraction of these myocytes induced the phosphorylation of several proteins. The PKCα pseudosubstrate inhibitor, alphaphi, was shown to antagonize the phosphorylation of three distinct proteins with approximate molecular weights of 18, 46, and 97 kDa. nih.gov

The ability of the PKCα pseudosubstrate to inhibit the phosphorylation of these proteins suggests they are likely direct or closely related downstream targets of the kinase in this cell type. The quantitative nature of proteomic analysis allows for the determination of inhibitory concentrations (IC₅₀ values), providing further insight into the inhibitor's potency. In the aforementioned study, the IC₅₀ values for alphaphi in antagonizing these phosphorylations were found to be between 1 and 5 µM. nih.gov

These findings highlight the utility of phosphoproteomics in identifying previously unknown substrates and confirming the cellular activity of pseudosubstrate inhibitors. By identifying these molecular targets, researchers can draw direct lines between the inhibition of a specific PKC isozyme and a resulting cellular phenotype.

Below is an interactive data table summarizing the identified protein targets affected by the PKCα pseudosubstrate inhibitor in neonatal cardiac myocytes, as described in the research.

Table 1: Protein Targets of PKCα Pseudosubstrate Inhibitor in Neonatal Cardiac Myocytes

| Identified Protein Target (by approximate molecular weight) | Inhibitor | Observed Effect | IC₅₀ Value (µM) | Reference |

| ~18 kDa Protein | alphaphi | Antagonized phosphorylation | 1 - 5 | nih.gov |

| ~46 kDa Protein | alphaphi | Antagonized phosphorylation | 1 - 5 | nih.gov |

| ~97 kDa Protein | alphaphi | Antagonized phosphorylation | 1 - 5 | nih.gov |

Furthermore, comparative analyses using pseudosubstrate inhibitors for different isozymes, like PKCα and PKCε, are invaluable. Studies have shown that while both alphaphi and epsilonphi can inhibit the recombinant PKCα isozyme in vitro, their effects and potency can differ significantly within a cellular context. nih.gov Such differential effects, uncovered through proteomic screening, underscore the distinct roles and regulatory mechanisms of individual PKC isozymes, even those within the same family. nih.gov This level of detail is critical for understanding the specific contributions of PKCα and PKCε to cellular processes and for the development of highly selective therapeutic agents.

Preclinical Research Applications and Theoretical Implications

Utility as Pharmacological Tools for Dissecting PKC Isoform-Specific Functions in vitro and in vivo

Pseudosubstrate inhibitors are valuable pharmacological tools for dissecting the specific functions of protein kinase C (PKC) isoforms, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov These inhibitors are designed as peptides that mimic the natural pseudosubstrate region of a specific PKC isoform. nih.gov This region of the kinase holds it in an inactive state. nih.gov By introducing a synthetic version, researchers can selectively block the activity of one isoform, like PKCε, without affecting others. This specificity is crucial for understanding the distinct role each isoform plays in complex cellular processes. nih.gov

However, it is important to note that the specificity of these peptide inhibitors can be a concern. For instance, the pseudosubstrate peptide of PKCα has been shown to inhibit other kinases like CaMKII and MLCK at certain concentrations in vitro. nih.gov Studies using oriented peptide libraries have also revealed that there can be limited selectivity in the substrate sequences recognized by different PKC isoforms. nih.gov Therefore, while these inhibitors are powerful tools, the results obtained from their use should be interpreted with an awareness of their potential for off-target effects. nih.gov

Despite these limitations, isoform-specific peptide modulators, including both activators and inhibitors, have been successfully used in preclinical research and animal models of disease. nih.gov For example, peptides that activate PKCε or inhibit PKCδ have shown promise in improving outcomes in models of cardiovascular diseases. nih.gov

Development of Novel Research Probes and Chemical Biology Tools for Kinase Research

The development of novel research probes and chemical biology tools is essential for advancing our understanding of kinase-mediated signaling pathways. wayne.edu Kinases are involved in a vast number of cellular processes, and their dysregulation is linked to numerous diseases, making them important drug targets. wayne.edu Pseudosubstrate inhibitors have served as a foundation for the creation of more sophisticated tools to study kinase function. mdpi.com

One area of development is the creation of cell-permeable inhibitors. mdpi.comechelon-inc.com By attaching the pseudosubstrate peptide to a cell-penetrating peptide, such as the Antennapedia domain vector peptide, the inhibitor can be delivered into intact cells. Once inside, the bond linking the two peptides is cleaved, releasing the active inhibitor. This allows for the study of PKC isoform function within a living cellular context.

Furthermore, existing kinase inhibitors are being leveraged to develop fluorescent small-molecule probes for imaging kinases in real-time. nih.gov This involves conjugating a well-characterized inhibitor to a fluorescent molecule. nih.gov Such probes could allow for the visualization of kinase localization and activity within different cellular compartments during various cellular processes, like cell cycle progression. nih.gov

Another innovative approach involves the use of γ-modified ATP analogs in a method called K-CLIP (kinase-catalyzed labeling to identify kinase-substrate pairs). wayne.edu This technique helps to identify the specific substrates of a particular kinase, a significant challenge given the vast number of kinases and phosphorylation sites in a cell. wayne.edu

These advancements in chemical biology provide researchers with a powerful and diverse toolkit to investigate the intricate roles of kinases like PKCε in both normal physiology and disease states. wayne.edutu-dortmund.de

Contribution to Understanding Allosteric Regulation Mechanisms of AGC Kinases

Pseudosubstrate inhibitors have significantly contributed to our understanding of the allosteric regulation of AGC kinases, a family that includes Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt. selleckchem.comnih.gov Allosteric regulation refers to the process where the binding of a molecule to one site on a protein influences the activity at another, distant site. nih.gov In the context of AGC kinases, the binding of the pseudosubstrate to the active site is a key allosteric mechanism that keeps the kinase in an inactive state. nih.gov

Studies using pseudosubstrate mimics have helped to elucidate the complex interplay between different domains of the kinase and how this interplay governs its activation. nih.gov For example, in PKC, the pseudosubstrate peptide is lodged in the active site, preventing it from phosphorylating its targets. nih.gov Upon receiving an activation signal, the kinase undergoes a conformational change that releases the pseudosubstrate, thereby activating the enzyme. nih.gov

Molecular dynamics simulations of PKCθ, a member of the AGC family, have revealed a cross-talk between the ATP binding site and the activation loop. nih.gov In the inactive state, access to both of these sites is blocked. nih.gov The binding of a ligand, such as a pseudosubstrate inhibitor, can paradoxically expose the activation loop to phosphorylation, providing a mechanism for the activation of PKCs by their inhibitors. nih.gov This highlights the intricate allosteric communication within the kinase molecule. nih.gov

The development of allosteric inhibitors that target regions other than the highly conserved ATP-binding pocket is a promising strategy for achieving greater selectivity among kinases. mdpi.comnih.gov Understanding the allosteric mechanisms revealed by pseudosubstrate inhibitors is therefore crucial for the design of these next-generation therapeutic agents. nih.gov

Insights into the Intramolecular Autoinhibitory Mechanisms of Protein Kinases

The study of pseudosubstrate inhibitors has provided profound insights into the intramolecular autoinhibitory mechanisms that govern the activity of many protein kinases. nih.gov Autoinhibition is a process where a part of the protein's own structure, the autoinhibitory domain, interacts with the catalytic domain to keep the enzyme in a "switched off" state. utdallas.edu In many kinases, including Protein Kinase C (PKC), this autoinhibitory domain contains a pseudosubstrate sequence. nih.govutdallas.edu

This pseudosubstrate sequence mimics a true substrate but lacks the phosphorylatable serine or threonine residue. nih.gov It binds to the active site of the kinase, effectively acting as a competitive inhibitor and preventing the phosphorylation of actual substrates. utdallas.edu The binding of activating molecules, such as second messengers, causes a conformational change that dislodges the pseudosubstrate from the active site, thereby activating the kinase. nih.govutdallas.edu

The elegance of this mechanism lies in its ability to keep the kinase in a state of readiness, allowing for rapid activation in response to specific cellular signals. The pseudosubstrate domain is often located near or overlapping with the binding site for the activating ligand, facilitating this swift transition from an inactive to an active state. nih.gov

Research on various kinases has revealed the nuances of this autoinhibitory mechanism. For example, in some kinases, mutations within the pseudosubstrate sequence that weaken its interaction with the catalytic domain lead to a constitutively active enzyme. nih.gov Conversely, in other kinases, the pseudosubstrate sequence may not be the sole critical element for autoinhibition, suggesting additional layers of regulation. nih.gov The C2 domain in some PKC isoforms, for instance, provides an additional level of autoinhibition. nih.gov

The knowledge gained from studying pseudosubstrate-mediated autoinhibition is not only fundamental to our understanding of kinase regulation but also provides a rational basis for the design of specific kinase inhibitors and activators for therapeutic purposes. nih.gov

Future Directions in Pkc Alpha Epsilon Pseudosubstrate Inhibitor Research

Rational Design of Next-Generation Highly Selective and Potent Inhibitors

A significant challenge in the field has been the development of inhibitors with high selectivity for either PKCα or PKCε, as their catalytic domains share considerable homology. While initial studies have explored peptides derived from their respective pseudosubstrate sequences, such as the αPKC pseudosubstrate peptide (αψPKC) and the εPKC pseudosubstrate peptide (εψPKC), achieving high potency and selectivity remains a key objective. nih.gov For instance, research has shown that the αψPKC peptide can inhibit the εPKC-mediated response more potently than the εψPKC peptide in certain contexts. nih.gov This underscores the need for more refined design strategies to create next-generation inhibitors.

Computational Modeling and Structure-Based Drug Design

The advent of powerful computational tools has revolutionized the field of drug discovery and offers immense potential for designing novel PKC pseudosubstrate inhibitors. mdpi.com Structure-based drug design (SBDD) leverages the three-dimensional structures of target proteins to design ligands with high affinity and selectivity. mdpi.comacs.org

Molecular dynamics (MD) simulations, a key component of SBDD, can provide insights into the dynamic interactions between a pseudosubstrate inhibitor and the kinase's active site. acs.org These simulations can help in understanding the conformational changes that occur upon binding and can guide the modification of the peptide sequence to enhance its inhibitory activity and selectivity. By simulating the inhibitor-enzyme complex in a membrane environment, researchers can better predict the inhibitor's behavior in a cellular context. acs.org

Furthermore, computational approaches can be used to analyze the structural differences between the ATP-binding sites of PKCα and PKCε, facilitating the design of inhibitors that specifically exploit these differences. nih.gov This can lead to the development of small molecule mimetics of the pseudosubstrate peptides with improved pharmacological properties.

Integration of Artificial Intelligence for Peptide Optimization

Artificial intelligence (AI) and machine learning algorithms are increasingly being used to accelerate the process of drug discovery. nih.govresearchgate.net These technologies can be trained on large datasets of peptide sequences and their corresponding biological activities to predict the properties of novel peptides. nih.gov

In the context of PKC pseudosubstrate inhibitors, AI can be employed to:

Predict peptide-protein interactions: AI models can predict the binding affinity of a given peptide sequence to PKCα or PKCε, enabling the rapid screening of large virtual libraries of potential inhibitors. researchgate.net

Optimize peptide sequences: Generative AI models can design novel peptide sequences with desired properties, such as enhanced stability, cell permeability, and selectivity. nih.govyoutube.com

Identify key residues for binding: By analyzing the features that contribute to high-affinity binding, AI can help identify the critical amino acid residues in the pseudosubstrate sequence that are essential for inhibition. nih.gov

The integration of AI with computational modeling and experimental validation holds the promise of dramatically accelerating the development of highly potent and selective PKCα and PKCε pseudosubstrate inhibitors. youtube.com

Exploring Spatiotemporal Control of PKC Activity in Complex Biological Systems

The activity of PKC isoforms is not only regulated in terms of "on" and "off" but also in space and time within the cell. nih.gov This spatiotemporal regulation is crucial for the specific downstream effects of each isoform. For instance, upon stimulation, different PKC isoforms can be recruited to distinct subcellular locations, such as the plasma membrane or cell-cell contacts. nih.gov

Traditional pharmacological inhibitors often lack the ability to control PKC activity with high spatiotemporal precision. biorxiv.org This is where novel techniques like optogenetics come into play. Optogenetics allows for the precise control of protein activity using light. escholarship.org Recently, a photo-activatable optogenetic PKCε probe has been developed, enabling researchers to control PKCε activity with high temporal and spatial resolution. biorxiv.org

Future research could focus on developing light-controllable pseudosubstrate inhibitors. This would allow for the precise and reversible inhibition of PKCα or PKCε in specific subcellular compartments and at specific times. Such tools would be invaluable for dissecting the precise roles of these isoforms in dynamic cellular processes. nih.gov

Integration with Multi-Omics Data for Comprehensive Pathway Analysis and Systems Biology Approaches

To fully understand the consequences of inhibiting PKCα or PKCε, it is essential to adopt a systems-level perspective. Multi-omics approaches, which involve the simultaneous analysis of different types of biological data (e.g., genomics, transcriptomics, proteomics, metabolomics), can provide a comprehensive picture of the cellular changes induced by pseudosubstrate inhibitors. researchgate.netnih.govyoutube.com

By integrating data from these different "omics" layers, researchers can:

Identify the downstream signaling pathways that are most affected by the inhibition of a specific PKC isoform. nih.govqiagenbioinformatics.com

Discover novel biomarkers that can be used to monitor the efficacy of PKC inhibitors in preclinical and clinical settings. researchgate.net

Construct detailed computational models of PKC signaling networks, which can be used to predict the effects of new inhibitors and to identify novel drug targets. nih.gov

The application of multi-omics and systems biology approaches will be crucial for translating the knowledge gained from basic research on PKC pseudosubstrate inhibitors into new therapeutic strategies for a wide range of diseases.

Q & A

Q. What is the mechanism of action of PKCθ pseudosubstrate inhibitors, and how do they selectively target PKC isoforms?

PKCθ pseudosubstrate inhibitors are synthetic peptides mimicking the autoinhibitory pseudosubstrate domain of PKCθ, competitively binding to the catalytic site to block kinase activity. Their selectivity arises from sequence homology specific to the PKCθ isoform, minimizing cross-reactivity with other PKC family members (e.g., PKCζ or PKCβ). For validation, use isoform-specific siRNA knockdown alongside the inhibitor to confirm on-target effects .

Q. How should PKC pseudosubstrate inhibitors be prepared and stored to maintain stability in experimental settings?

Dissolve inhibitors in solvents like DMSO (30 mg/mL) or PBS (pH 7.2, 10 mg/mL) to ensure solubility. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Include vehicle controls (e.g., DMSO alone) to rule out solvent-induced artifacts .

Q. What functional assays are recommended to assess PKC pseudosubstrate inhibitor efficacy in cellular models?

- Phosphorylation assays : Use Western blotting to measure reductions in PKC-dependent phosphorylation of downstream targets (e.g., ERK in adipocytes or MARCKS in neurons) .

- Calcium sensitization assays : In vascular smooth muscle studies, monitor KCl-induced contractions and calcium flux with inhibitors like PKCζ-PI (10 µM) to dissect PKCζ-specific pathways .

- Dose-response curves : Validate inhibitor potency using IC50 values derived from kinase activity assays (e.g., in vitro PKCθ activity assays) .

Advanced Research Questions

Q. How can researchers address contradictory findings on PKC pseudosubstrate inhibitors’ roles in memory regulation?

PKCζ/ι inhibitors impair memory in rodent models, while PKMζ inhibitors (e.g., ZIP) block long-term potentiation. To resolve contradictions:

- Isoform specificity : Confirm inhibitor selectivity using genetic knockout models (e.g., PKCζ⁻/⁻ mice) .

- Temporal administration : Test inhibitors at different phases (e.g., during memory encoding vs. consolidation) to isolate isoform-specific temporal roles .

- Off-target profiling : Use broad-spectrum PKC inhibitors (e.g., GF-109203X) as comparators to identify confounding effects .

Q. What experimental designs are critical for studying PKC pseudosubstrate inhibitors in immune cell maturation?

- Dendritic cell (DC) maturation : Pre-treat immature DCs with PKCβ pseudosubstrate inhibitor (5 µM, 2 hours) before exposure to allergens. Measure miRNA expression (e.g., miR-24-3p) and surface markers (CD86) via qPCR and flow cytometry .

- T-cell polarization : Combine PKCθ inhibitors with cytokine cocktails (e.g., IL-4/IL-12) to assess Th1/Th2 bias. Include scrambled peptide controls to validate specificity .

Q. How do PKC pseudosubstrate inhibitors interact with lipid signaling pathways in metabolic studies?

In adipocytes, PKCθ inhibitors reverse palmitate-induced ERK phosphorylation, restoring PPARγ2 and adiponectin expression. To dissect this:

- Pathway inhibition : Co-administer ERK inhibitors (e.g., PD98059) with PKCθ pseudosubstrate inhibitors to isolate crosstalk .

- Lipidomics : Perform LC-MS to quantify arachidonic acid metabolites (e.g., 20-HETE) in vascular tissues treated with PKCζ-PI, linking PKCζ to PLA2/iPLA2 pathways .

Q. What strategies mitigate off-target effects when using PKC pseudosubstrate inhibitors in vivo?

- Myristoylation : Use myristoylated peptides (e.g., myr-PKCζ-PI) to enhance cell permeability, reducing required doses and systemic toxicity .

- Tissue-specific delivery : Employ nanoparticle encapsulation or cell-penetrating peptides (e.g., TAT conjugates) to target organs like the brain or kidneys .

- Pharmacokinetic profiling : Measure inhibitor half-life and tissue distribution via radiolabeled tracers or mass spectrometry .

Methodological Best Practices

- Controls : Include scrambled peptide controls and inactive stereoisomers to confirm inhibitor specificity .

- Data interpretation : Use statistical tools (e.g., propagation of error analysis) to account for subsampling variability in biochemical assays .

- Reproducibility : Adhere to standardized storage protocols (-80°C for long-term) and validate purity (>98% via HPLC) for batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products